molecular formula C21H24FN3O B4540868 N-(2,3-dihydro-1H-inden-5-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

N-(2,3-dihydro-1H-inden-5-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide

Cat. No.: B4540868
M. Wt: 353.4 g/mol
InChI Key: LGTOQMBLKCPWIQ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the Indane Derivative: The starting material, 2,3-dihydro-1H-indene, is subjected to a series of reactions to introduce the desired functional groups.

    Introduction of the Fluorobenzyl Group: The 4-fluorobenzyl group is introduced through a nucleophilic substitution reaction.

    Coupling with Piperazine: The final step involves coupling the modified indane derivative with piperazine to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indane moiety.

    Reduction: Reduction reactions could target the carbonyl group in the piperazinecarboxamide structure.

    Substitution: The fluorobenzyl group may participate in substitution reactions, especially under nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or neurological disorders.

    Industry: Used in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, piperazine derivatives interact with neurotransmitter receptors or enzymes, modulating their activity. The fluorobenzyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)-4-benzyl-1-piperazinecarboxamide
  • N-(2,3-dihydro-1H-inden-5-yl)-4-(4-chlorobenzyl)-1-piperazinecarboxamide
  • N-(2,3-dihydro-1H-inden-5-yl)-4-(4-methylbenzyl)-1-piperazinecarboxamide

Uniqueness

The presence of the fluorobenzyl group in N-(2,3-dihydro-1H-inden-5-yl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide may confer unique properties such as increased lipophilicity, enhanced metabolic stability, or improved pharmacokinetic profile compared to its analogs.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-[(4-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O/c22-19-7-4-16(5-8-19)15-24-10-12-25(13-11-24)21(26)23-20-9-6-17-2-1-3-18(17)14-20/h4-9,14H,1-3,10-13,15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTOQMBLKCPWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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